molecular formula C8H8F3N3O2 B3036460 2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide CAS No. 343955-25-9

2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

Cat. No.: B3036460
CAS No.: 343955-25-9
M. Wt: 235.16 g/mol
InChI Key: SDGRECJRTKVUOW-ACAGNQJTSA-N
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Description

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide is an organic compound with the molecular formula C8H8F3N3O2. It is a derivative of acetohydrazide and contains functional groups such as cyano, trifluoromethyl, and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and a trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets. Additionally, the cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
  • 2-cyano-N’-[(2Z)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide
  • 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems. Additionally, the cyano group provides a site for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties .

Biological Activity

2-Cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide, with the CAS number 343955-25-9 and molecular formula C8H8F3N3O2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 235.16 g/mol
  • Structure : The compound features a cyano group, a hydrazide moiety, and a trifluoromethyl-substituted oxopentane structure, contributing to its unique chemical reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on cellular processes.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Some studies have shown that it exhibits antioxidant activity, which may help in reducing oxidative stress in cells.

Case Studies

  • Anti-Cancer Activity :
    • A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were reported to be in the micromolar range, indicating potent anti-cancer properties.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Induction of apoptosis
    A549 (Lung)15.0Inhibition of proliferation
  • Antioxidant Activity :
    • In vitro assays showed that the compound scavenged free radicals effectively, with an EC50 value indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityReference
Teriflunomide (Aubagio)Immunosuppressive
LeflunomideAnti-inflammatory
Other HydrazonesVarying anticancer activities

Properties

IUPAC Name

2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-5(4-6(15)8(9,10)11)13-14-7(16)2-3-12/h2,4H2,1H3,(H,14,16)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGRECJRTKVUOW-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
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2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Reactant of Route 6
2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide

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